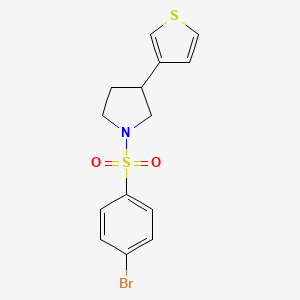
(E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one” is a complex organic molecule with the molecular formula C20H19N5O2 . It is a yellow solid .
Molecular Structure Analysis
The compound has a complex structure that includes a furan ring, a pyridazin ring, and a piperazine ring . The exact 3D conformation would depend on the specific conditions and environment.Physical And Chemical Properties Analysis
The compound has a molecular weight of 361.4 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the data I have .Applications De Recherche Scientifique
Pharma Market Reflections
The compound is mentioned in the context of derivatives like Azetidine, pyrrolidine, and piperidine being used as alpha-subtype selective 5-HT-1D receptor agonists for treating migraines. These compounds are characterized by their fewer side effects (Habernickel, 2001).
Heterocyclic Compounds in Histamine Receptor Antagonism
A study discusses the synthesis of molecules consisting of a heterocyclic core flanked by basic functionalities for in vitro affinity at the human histamine H(3) receptor. The series included diverse hetero-aromatic linkers like pyridine and furan, indicating the relevance of such structures in receptor antagonism (Swanson et al., 2009).
Synthesis for Anticancer Activity
The compound is referenced in the synthesis of piperazine-2,6-dione derivatives, with some showing significant anticancer activity. This highlights the compound's relevance in synthesizing derivatives with potential therapeutic applications (Kumar et al., 2013).
Antipsychotic Potential
A series of novel butyrophenones, including derivatives of the compound, were evaluated as potential antipsychotic agents. These compounds showed affinity for dopamine and serotonin receptors, indicating their potential use in treating psychiatric disorders (Raviña et al., 2000).
Adenosine Receptor Antagonism
The compound is involved in the synthesis of piperazine-derived triazolo[1,5-a]pyrazines as adenosine A2a receptor antagonists. These findings are crucial for developing therapeutics targeting adenosine receptors (Peng et al., 2005).
Antidepressant and Antianxiety Activities
A novel series of compounds related to the given chemical structure were synthesized and evaluated for their antidepressant and antianxiety activities. The results showed significant activity in these domains, highlighting the compound's potential in developing mental health therapeutics (Kumar et al., 2017).
Anti-Tubercular Agents
Research indicates the compound's role in synthesizing derivatives as potent anti-tubercular agents, with several compounds showing significant activity against Mycobacterium tuberculosis (Srinivasarao et al., 2020).
Anti-Inflammatory and Antihistaminic Activities
Compounds involving the given chemical structure were synthesized and evaluated for antihistaminic activity and inhibitory effects on eosinophil infiltration. Some compounds showed potent antihistaminic activity with the added benefit of anti-inflammatory effects, suggesting their potential use in treating allergic conditions (Gyoten et al., 2003).
Mécanisme D'action
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c26-20(9-6-16-4-3-15-27-16)25-13-11-24(12-14-25)19-8-7-18(22-23-19)17-5-1-2-10-21-17/h1-10,15H,11-14H2/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBHTFSIHZRTCT-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C=CC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
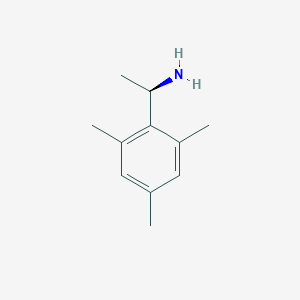
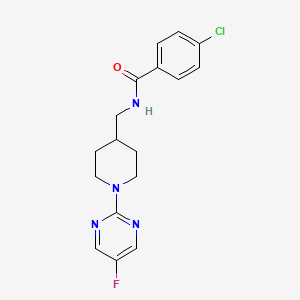
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383663.png)
![3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2383665.png)

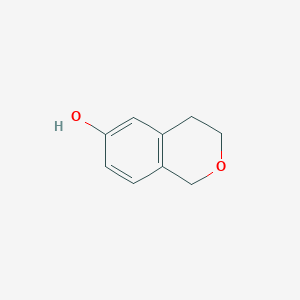
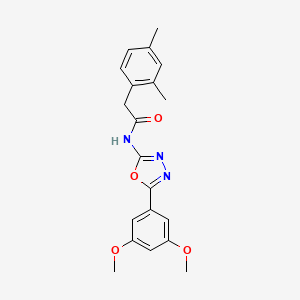
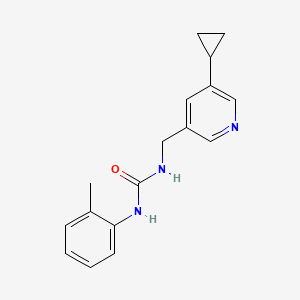
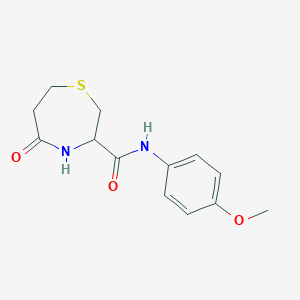
![4-benzyl-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2383674.png)
![Methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate](/img/structure/B2383678.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2383681.png)
